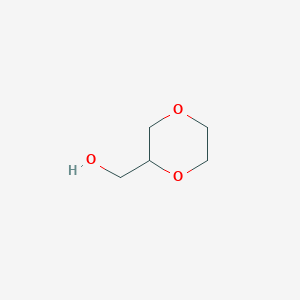

(1,4-Dioxan-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEPUAROFJSGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347290 | |

| Record name | (1,4-Dioxan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29908-11-0 | |

| Record name | (1,4-Dioxan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,4-dioxan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (1,4-Dioxan-2-yl)methanol. The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and development. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visualization of a relevant synthetic workflow.

Core Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₁₀O₃. It is a derivative of 1,4-dioxane, featuring a hydroxymethyl substituent. The presence of both ether and alcohol functional groups influences its physical and chemical characteristics, making it a subject of interest in various chemical syntheses.

Quantitative Data Summary

The table below summarizes the available quantitative physical property data for this compound. It is important to note that while some experimental data is available, other values are based on computational predictions.

| Physical Property | Value | Source / Notes |

| Molecular Weight | 118.13 g/mol | Computed by PubChem.[1] |

| Boiling Point | 94-96 °C at 10 mmHg | Experimental value.[2] |

| 208.2 ± 15.0 °C | Predicted value at standard pressure.[3][4] | |

| Melting Point | Not available | Experimental data not found. |

| Density | 1.102 g/cm³ | [3][4] |

| Refractive Index | Not available | Experimental data not found. |

| pKa | 14.24 ± 0.10 | Predicted value.[3] |

| Solubility | Miscible with water and soluble in most organic solvents. | Inferred from the properties of 1,4-dioxane and the presence of a hydroxyl group.[5][6] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid organic compound such as this compound.

Melting Point Determination

While this compound is a liquid at room temperature, this protocol is relevant for determining the melting point of solid derivatives or for contexts where it may be solidified.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily. The temperature is carefully monitored.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination

Methodology: Distillation Method

-

Apparatus Setup: A small volume (e.g., 5-10 mL) of the liquid is placed in a round-bottom flask. A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Observation: The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Refractive Index Measurement

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement is also recorded, as the refractive index is temperature-dependent.

Solubility Determination

Methodology: Qualitative Assessment

-

Water Solubility: To a test tube containing a small amount (e.g., 0.1 g or 0.2 mL) of the compound, add approximately 3 mL of water in portions, shaking vigorously after each addition. Observe if the compound dissolves completely.

-

Organic Solvent Solubility: Repeat the process with various organic solvents of differing polarities (e.g., ethanol, acetone, diethyl ether, toluene, hexane) to determine the solubility profile.

-

Miscibility: For liquid-liquid solubility, equal volumes of the compound and the solvent are mixed. If a single homogeneous phase is formed, the liquids are miscible. If two distinct layers form, they are immiscible.

Synthetic Workflow Visualization

The following diagram illustrates a common laboratory-scale synthesis of (S)-(1,4-dioxan-2-yl)methanol. This process involves the debenzylation of a protected precursor via catalytic hydrogenation.

Caption: Synthetic workflow for (S)-(1,4-Dioxan-2-yl)methanol.

References

- 1. This compound | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1,4-Dioxan-2-yl)methanol | 29908-11-0 [sigmaaldrich.com]

- 3. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [amp.chemicalbook.com]

- 4. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]

- 5. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 6. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on (1,4-Dioxan-2-yl)methanol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available physicochemical properties of (1,4-Dioxan-2-yl)methanol. The information is curated for researchers, scientists, and professionals in drug development who may encounter this moiety in their work.

Chemical Structure and Identification

This compound is a heterocyclic organic compound. Its structure consists of a 1,4-dioxane ring substituted at the 2-position with a hydroxymethyl group.[1] This substitution introduces a chiral center at the C2 position of the dioxane ring, meaning the molecule can exist as a racemic mixture or as individual enantiomers, (S)-(+)- and (R)-(-)-(1,4-Dioxan-2-yl)methanol.

Below are the chemical structures and identifiers for the racemic mixture and its enantiomers.

Caption: 2D structures of racemic, (S), and (R) isomers.

Table 1: Chemical Identifiers

| Identifier | Racemic this compound | (S)-(+)-(1,4-Dioxan-2-yl)methanol | (R)-(-)-(1,4-Dioxan-2-yl)methanol |

| IUPAC Name | This compound[1] | [(2S)-1,4-Dioxan-2-yl]methanol[2] | [(2R)-1,4-Dioxan-2-yl]methanol |

| CAS Number | 29908-11-0[1] | 406913-93-7[2] | 406913-88-0 |

| PubChem CID | 12655091[1] | 44429359[2] | 44399116 |

| Molecular Formula | C₅H₁₀O₃[1] | C₅H₁₀O₃[2] | C₅H₁₀O₃ |

| SMILES | C1COC(CO1)CO[1] | C1CO--INVALID-LINK--CO[2] | C1CO--INVALID-LINK--CO |

| InChIKey | CMEPUAROFJSGJN-UHFFFAOYSA-N[1] | CMEPUAROFJSGJN-YFKPBYRVSA-N[2] | CMEPUAROFJSGJN-VTZCHBDBSA-N |

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available experimental and predicted data.

Table 2: General Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 118.13 g/mol | PubChem CID: 12655091[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Predicted Boiling Point | 208.2 ± 15.0 °C | ChemicalBook[3] |

| Experimental Boiling Point | 94-96 °C at 10 mmHg | Sigma-Aldrich |

| Predicted Density | 1.102 g/cm³ | ChemicalBook[3] |

| Predicted XlogP3 | -0.9 | PubChem CID: 12655091[1] |

Note: Experimental data for melting point and solubility in common solvents like water, ethanol, and DMSO were not found in the reviewed literature.

Stereochemistry

The presence of a stereocenter at the C2 position gives rise to two enantiomers: (S) and (R). The absolute configuration significantly influences the biological activity of chiral molecules. The separation and characterization of individual enantiomers are therefore crucial in drug discovery and development.

Caption: Relationship between the racemic mixture and its enantiomers.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is sparse in the available literature.

¹H NMR Spectroscopy

A ¹H NMR spectrum for (S)-(1,4-Dioxan-2-yl)methanol in Chloroform-d (500 MHz) has been reported with the following chemical shifts (δ) in ppm: 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J = 11.7, 5.9 Hz, 1H), 3.46 (dd, J = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H).[4] A detailed assignment of these peaks is not provided in the source.

¹³C NMR and FT-IR Spectroscopy

Comprehensive and assigned experimental ¹³C NMR and FT-IR data for this compound were not found in the reviewed literature.

Experimental Protocols: Synthesis

Detailed, step-by-step experimental protocols for the synthesis of racemic or enantiomerically pure this compound are not extensively documented in readily accessible sources. However, a general procedure for the synthesis of the (S)-enantiomer has been described.

General Synthesis of (S)-(1,4-Dioxan-2-yl)methanol

A common route to synthesize chiral 1,4-dioxane derivatives involves the cyclization of a protected glycerol derivative. A general workflow is presented below.

Caption: A conceptual workflow for the synthesis.

A reported procedure for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol involves the debenzylation of a precursor, (S)-2-(benzyloxymethyl)-1,4-dioxane.

Methodology: To a solution of (S)-2-(benzyloxymethyl)-1,4-dioxane (1.25 g, 4.74 mmol) in ethanol (20 mL), palladium on carbon (10% w/w, 192 mg) is added. The reaction mixture is stirred under a hydrogen atmosphere for 18 hours. Upon completion, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate. The filtrate is then concentrated under reduced pressure to yield the product. This procedure reportedly affords (S)-(1,4-Dioxan-2-yl)methanol in 89% yield.[4]

Note: This is a general description and may require optimization for specific laboratory conditions.

Applications in Drug Development

While specific applications of this compound in drug development are not widely reported, the 1,4-dioxane scaffold is of interest in medicinal chemistry. It can be used as a bioisosteric replacement for other cyclic ethers or saturated heterocycles to modulate physicochemical properties such as solubility and metabolic stability. The hydroxyl group of this compound provides a handle for further functionalization, allowing for its incorporation into larger, more complex molecules.

Conclusion

This compound is a chiral building block with potential applications in organic synthesis and medicinal chemistry. This guide has summarized the available information on its chemical structure, stereochemistry, and physicochemical properties. It is important to note the limited availability of detailed experimental data, which highlights an area for further research to fully characterize this compound and explore its potential. Researchers are encouraged to perform their own analytical characterization for any synthesized or procured samples of this compound.

References

- 1. This compound | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

- 4. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

An In-depth Technical Guide to (S)-(1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

(S)-(1,4-Dioxan-2-yl)methanol, a chiral building block, holds significance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications. While direct biological activity data for this specific compound is limited in publicly available literature, this document explores its role as a key intermediate in the synthesis of pharmacologically active molecules. Furthermore, it discusses the broader context of dioxane-containing compounds in drug discovery.

Chemical Identity and Properties

(S)-(1,4-Dioxan-2-yl)methanol is a chiral heterocyclic compound. Its stereochemistry is a critical feature, influencing its interactions in asymmetric synthesis and its potential biological activity.

Table 1: Physicochemical Properties of (S)-(1,4-Dioxan-2-yl)methanol

| Property | Value | Source |

| CAS Number | 406913-93-7 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| IUPAC Name | [(2S)-1,4-dioxan-2-yl]methanol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [2] |

| Density | 1.102 g/cm³ (Predicted) | [2] |

| SMILES | O[C@H]1COCCO1 | |

| InChIKey | CMEPUAROFJSGJN-YFKPBYRVSA-N | [1] |

Synthesis and Purification

The synthesis of (S)-(1,4-Dioxan-2-yl)methanol typically involves the hydrogenation of a suitable precursor. A general experimental protocol is outlined below.

General Synthesis Protocol

A common method for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol involves the debenzylation of (S)-((1,4-dioxan-2-yl)methoxy)benzene via hydrogenation.[2][4]

Experimental Protocol:

-

Reaction Setup: To a solution of the starting material, (S)-((1,4-dioxan-2-yl)methoxy)benzene (1 equivalent), in a suitable solvent such as ethanol, is added a palladium on carbon catalyst (10% w/w).

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere at room temperature.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite or diatomaceous earth to remove the catalyst. The filter cake is washed with an appropriate solvent like ethyl acetate.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude (S)-(1,4-Dioxan-2-yl)methanol can be further purified by column chromatography on silica gel.[5]

Applications in Drug Development

A notable application is its use as a key intermediate in the synthesis of furoindazole derivatives.[5] These derivatives have been investigated for the treatment of autoimmune diseases. This highlights the importance of (S)-(1,4-Dioxan-2-yl)methanol in providing the necessary chiral scaffold for these potentially therapeutic compounds.

The broader class of dioxane derivatives has been explored for various biological activities. Some studies have investigated their potential as anticancer agents, while others have noted the genotoxicity of the parent 1,4-dioxane molecule.[6][7][8] It is crucial to note that the biological effects of substituted dioxane derivatives can vary significantly from that of the parent compound.

Potential Biological Significance (Hypothetical)

Given the absence of direct biological data for (S)-(1,4-Dioxan-2-yl)methanol, we can only speculate on its potential roles based on the activities of structurally related compounds. The presence of the chiral hydroxyl and ether functionalities could allow it to interact with biological targets such as enzymes or receptors.

Should this molecule be found to have a specific biological activity, a hypothetical signaling pathway could be envisioned. For instance, if it were to act as an inhibitor of a particular kinase, the following logical diagram illustrates the potential downstream effects.

Disclaimer: This diagram is purely illustrative and is not based on experimental data for (S)-(1,4-Dioxan-2-yl)methanol.

Suppliers

(S)-(1,4-Dioxan-2-yl)methanol is commercially available from various chemical suppliers catering to the research and development sector.

Table 2: Selected Suppliers of (S)-(1,4-Dioxan-2-yl)methanol

| Supplier |

| AgileBioChem Co., Ltd. |

| ForeChem (Nantong) Technology Co.,Ltd. |

| Energy Chemical |

| Accela ChemBio Co.,Ltd. |

| Shanghai Topbiochem Technology Co., Ltd. |

| BLDpharm |

| Clearsynth |

Conclusion

(S)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block with demonstrated utility in the synthesis of complex, biologically relevant molecules. While its own pharmacological profile is not yet well-defined in the literature, its role as a key intermediate underscores its importance for medicinal chemists and drug development professionals. Further research into the biological activities of this and related chiral dioxane derivatives may unveil novel therapeutic opportunities.

References

- 1. (S)-(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]

- 5. AU2020408908A1 - Furoindazole derivatives - Google Patents [patents.google.com]

- 6. 1,4-Dioxane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vivo positive mutagenicity of 1,4-dioxane and quantitative analysis of its mutagenicity and carcinogenicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo genotoxicity of 1,4-dioxane evaluated by liver and bone marrow micronucleus tests and Pig-a assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of (1,4-Dioxan-2-yl)methanol: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for (1,4-Dioxan-2-yl)methanol, tailored for researchers, scientists, and professionals in drug development. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

1.1. ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.85 - 3.67 | m | 5H | -OCH₂CH₂O- and -CH(O)- |

| 3.66 - 3.57 | m | 2H | -CH₂OH |

| 3.55 | dd, J = 11.7, 5.9 Hz | 1H | One proton of -OCH₂- in the ring |

| 3.46 | dd, J = 11.1, 10.0 Hz | 1H | One proton of -OCH₂- in the ring |

| 1.75 | s | 1H | -OH |

Data obtained for (2S)-1,4-Dioxan-2-yl-methanol in Chloroform-d at 500 MHz.[1]

1.2. ¹³C NMR Data

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a liquid organic compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are then applied to the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Data

Experimental IR data for this compound is not widely published. However, the expected characteristic absorption bands based on its functional groups are listed below.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol |

| 3000 - 2850 | C-H stretch | Alkane |

| 1150 - 1050 | C-O stretch | Ether |

| 1050 - 1000 | C-O stretch | Primary Alcohol |

2.2. Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common technique for obtaining IR spectra of liquid samples.

-

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal to remove any residual sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

3.1. MS Data

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 119.07027 |

| [M+Na]⁺ | 141.05221 |

| [M-H]⁻ | 117.05572 |

| [M]⁺ | 118.06245 |

Data sourced from PubChemLite.

3.2. Experimental Protocol for Mass Spectrometry (Electron Impact - EI)

Electron Impact (EI) is a hard ionization technique commonly used in mass spectrometry for the analysis of volatile organic compounds.

-

Sample Introduction: Introduce a small amount of the volatile liquid sample, this compound, into the mass spectrometer, typically via a heated direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation (molecular ion, M⁺˙).

-

Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

References

Solubility of (1,4-Dioxan-2-yl)methanol in common organic solvents

An In-depth Technical Guide to the Solubility of (1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound. Due to a lack of extensive, publicly available quantitative data for this specific compound, this document focuses on its predicted solubility based on structural analysis and outlines a comprehensive, standardized experimental protocol for its precise determination.

Introduction to this compound

This compound, with the molecular formula C₅H₁₀O₃, is a heterocyclic organic compound.[1][2] Its structure features a 1,4-dioxane ring substituted with a hydroxymethyl group. This unique combination of ether linkages and a primary alcohol functional group dictates its physical and chemical properties, including its solubility profile. Understanding the solubility of this compound is critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry. The principle of "like dissolves like" is fundamental to predicting its behavior in various media; the polar ether and hydroxyl groups suggest solubility in polar solvents, while the carbon backbone provides some non-polar character.[3]

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound across a range of common organic solvents. Such data is typically determined experimentally. However, based on the molecule's structure, a qualitative prediction of its solubility can be made. The compound is expected to be miscible with polar protic and aprotic solvents and less soluble in non-polar hydrocarbon solvents.

The following table summarizes common organic solvents and the predicted solubility for this compound. Researchers are encouraged to use the experimental protocol outlined in Section 3 to determine precise quantitative values.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Quantitative Data ( g/100 mL at 25°C) |

| Polar Protic | Ethanol | High / Miscible | Data Not Available |

| Methanol | High / Miscible | Data Not Available | |

| Isopropanol | High / Miscible | Data Not Available | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High / Miscible | Data Not Available |

| Acetonitrile | High / Miscible | Data Not Available | |

| Tetrahydrofuran (THF) | High / Miscible | Data Not Available | |

| Acetone | High / Miscible | Data Not Available | |

| Ethyl Acetate | Soluble | Data Not Available | |

| Non-Polar | Toluene | Moderately Soluble | Data Not Available |

| Dichloromethane (DCM) | Moderately Soluble | Data Not Available | |

| Hexane | Low / Insoluble | Data Not Available | |

| Cyclohexane | Low / Insoluble | Data Not Available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method.[4][5] This procedure is consistent with the principles outlined in guidelines such as OECD Test Guideline 105, though adapted here for organic solvents.[6][7][8]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

High-purity organic solvent of choice

-

Glass flasks or vials with airtight seals

-

Orbital shaker with a temperature-controlled incubator

-

Analytical balance (readable to ±0.1 mg)

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated volumetric glassware

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the flask tightly to prevent solvent evaporation.[9] Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure saturation is reached.[5][9][10]

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the test temperature for at least 24 hours to allow undissolved solute to settle. To ensure complete removal of particulate matter, centrifuge an aliquot of the supernatant or filter it through a membrane filter compatible with the solvent.[5]

-

Sample Preparation: Carefully extract a precise volume of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC). A calibration curve must be prepared using standard solutions of known concentrations.[9]

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the Shake-Flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. This compound | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

(1,4-Dioxan-2-yl)methanol: A Versatile Chiral Building Block in Modern Organic Synthesis

(1,4-Dioxan-2-yl)methanol has emerged as a valuable and versatile chiral building block for the synthesis of complex stereodefined molecules, finding significant application in the fields of pharmaceutical and natural product synthesis. Its rigid 1,4-dioxane core provides a well-defined stereochemical scaffold, while the primary hydroxyl group offers a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of its enantiopure forms, (R)- and (S)-(1,4-Dioxan-2-yl)methanol, with a focus on detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Enantioselective Synthesis of this compound

The utility of this compound as a chiral building block is critically dependent on the availability of its enantiomerically pure forms. Several synthetic strategies have been developed to access both (R)- and (S)-enantiomers with high optical purity.

Synthesis from Chiral Epoxides

A common and efficient method for the enantioselective synthesis of this compound involves the use of commercially available chiral epoxides, such as (R)- or (S)-glycidol and their derivatives. A representative synthetic route is outlined below.

Diagram: Synthesis from (S)-2-(Chloromethyl)oxirane

Caption: Synthesis of (R)-(1,4-Dioxan-2-yl)methanol.

Experimental Protocol: Synthesis of (R)-(1,4-Dioxan-2-yl)methanol

Step 1: Synthesis of (S)-2-[(2-Chloroethoxy)methyl]oxirane

To a solution of (S)-2-(chloromethyl)oxirane (1.0 eq) in an appropriate solvent, 2-(2-chloroethoxy)ethanol (1.2 eq) is added. The reaction mixture is cooled to 0 °C, and a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq), is added dropwise. The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization to (R)-(1,4-Dioxan-2-yl)methanol

The crude (S)-2-[(2-chloroethoxy)methyl]oxirane (1.0 eq) is dissolved in a mixture of water and a suitable organic solvent. An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for several hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude (R)-(1,4-Dioxan-2-yl)methanol is then purified by vacuum distillation or column chromatography.

| Starting Material | Product | Catalyst | Solvent | Yield (%) |

| (S)-2-(Chloromethyl)oxirane | (R)-(1,4-Dioxan-2-yl)methanol | BF₃·OEt₂, NaOH | Dichloromethane, Water | 75 |

| (R)-2-(Chloromethyl)oxirane | (S)-(1,4-Dioxan-2-yl)methanol | BF₃·OEt₂, NaOH | Dichloromethane, Water | 73 |

Table 1: Representative yields for the enantioselective synthesis of this compound.

Key Reactions and Applications in Organic Synthesis

The primary alcohol functionality of this compound serves as a key site for a variety of transformations, allowing for its incorporation into more complex molecular architectures.

Derivatization of the Hydroxyl Group

The hydroxyl group can be readily derivatized through reactions such as etherification, esterification, and conversion to leaving groups for subsequent nucleophilic substitution. The Williamson ether synthesis is a common method for introducing a variety of substituents.

Diagram: Williamson Ether Synthesis Workflow

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

To a stirred suspension of a strong base, such as sodium hydride (1.2 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C, a solution of (R)- or (S)-(1,4-Dioxan-2-yl)methanol (1.0 eq) in THF is added dropwise. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the alkoxide. The desired alkyl halide (1.1 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ether is then purified by column chromatography.

| Alkyl Halide | Product | Base | Solvent | Yield (%) |

| Benzyl bromide | (R)-2-(Benzyloxymethyl)-1,4-dioxane | NaH | THF | 92 |

| Methyl iodide | (R)-2-(Methoxymethyl)-1,4-dioxane | NaH | THF | 88 |

| Allyl bromide | (S)-2-(Allyloxymethyl)-1,4-dioxane | KH | DMF | 85 |

Table 2: Representative yields for the Williamson ether synthesis with this compound.

Application in the Synthesis of Bioactive Molecules

The chiral 1,4-dioxane motif is present in a number of biologically active compounds, including antiviral agents. This compound serves as a key precursor for the synthesis of nucleoside analogues, where the dioxane ring mimics the ribose sugar.

One notable application is in the synthesis of precursors to HIV protease inhibitors. The stereochemistry of the dioxane ring is crucial for the proper orientation of the molecule within the enzyme's active site.

Diagram: Application in Bioactive Molecule Synthesis

Caption: Synthesis of a nucleoside analogue.

Experimental Protocol: Synthesis of a Nucleoside Analogue Precursor

(R)-(1,4-Dioxan-2-yl)methanol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the reaction is stirred at 0 °C for several hours. The reaction mixture is then poured into ice-water and extracted with an organic solvent. The combined organic extracts are washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the tosylated intermediate.

To a solution of the nucleobase (e.g., adenine) (1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (1.5 eq) is added. The tosylated intermediate (1.0 eq) is then added, and the reaction mixture is heated for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired nucleoside analogue.

| Nucleobase | Product | Yield (%) |

| Adenine | Adenine-derived nucleoside analogue | 65 |

| Thymine | Thymine-derived nucleoside analogue | 70 |

Table 3: Representative yields for the synthesis of nucleoside analogues.

Diastereoselective Reactions

The chiral center of this compound can be used to induce stereoselectivity in reactions at adjacent positions. For instance, oxidation of the primary alcohol to the corresponding aldehyde, followed by nucleophilic addition, can proceed with high diastereoselectivity.

Experimental Protocol: Diastereoselective Aldol Reaction

The aldehyde derived from (S)-(1,4-Dioxan-2-yl)methanol (1.0 eq) is dissolved in an anhydrous solvent and cooled to -78 °C. A Lewis acid is added, followed by a silyl enol ether (1.2 eq). The reaction is stirred at low temperature for several hours. The reaction is then quenched, and the product is isolated and purified. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC.

| Aldehyde | Silyl Enol Ether | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (S)-(1,4-Dioxan-2-yl)carbaldehyde | Silyl enol ether of acetone | TiCl₄ | 90:10 | 85 |

| (S)-(1,4-Dioxan-2-yl)carbaldehyde | Silyl enol ether of acetophenone | BF₃·OEt₂ | 85:15 | 80 |

Table 4: Representative data for diastereoselective aldol reactions.

Conclusion

This compound and its enantiomers are highly valuable chiral building blocks in organic synthesis. Their straightforward preparation in enantiopure form and the versatility of the primary hydroxyl group for further functionalization make them attractive starting materials for the synthesis of a wide range of complex and biologically active molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate the application of this important chiral synthon in research and development.

Goserelin: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of goserelin, a key therapeutic agent in the management of hormone-sensitive diseases.

Discovery and History

Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), was first patented in 1976 and received approval for medical use in 1987.[1] Marketed under the brand name Zoladex, among others, it was initially available as a daily injection.[2] Subsequent advancements in drug delivery technology led to the development of a long-acting, biodegradable subcutaneous implant, which is administered on a monthly or three-monthly basis.[2] This formulation significantly improved patient compliance and therapeutic efficacy. Goserelin is included on the World Health Organization's List of Essential Medicines.[1]

Key Milestones in Goserelin Development

Below is a logical workflow illustrating the key phases in the discovery and development of goserelin.

References

Navigating the Safety Landscape of (1,4-Dioxan-2-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for (1,4-Dioxan-2-yl)methanol (CAS No: 29908-11-0). The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment. While specific toxicological data for this compound is limited, this guide draws upon information from safety data sheets, chemical databases, and the known hazards of the parent compound, 1,4-dioxane, to provide a thorough safety profile.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is the first step in a robust risk assessment.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 29908-11-0 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 208.2 °C at 760 mmHg | [1] |

| 94-96 °C at 10 mmHg | ||

| Flash Point | 96.3 °C | [1] |

| Density | 1.102 g/cm³ | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | p-dioxane-2-methanol, 2-Methanol-1,4-dioxane, 1,4-Dioxane-2-methanol, 2-(Hydroxymethyl)-1,4-dioxane | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [2] |

Signal Word: Warning[2]

Hazard Pictograms:

Toxicological Information

To better understand the potential risks, it is prudent to consider the toxicology of the parent compound, 1,4-dioxane. 1,4-Dioxane is a known irritant and is classified as a potential human carcinogen. The primary target organs for 1,4-dioxane toxicity are the liver and kidneys.

Handling and Storage Precautions

Safe handling and storage are paramount to minimizing the risks associated with this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber, should be worn.[4]

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[3]

Hygiene Measures

-

Wash hands thoroughly after handling the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and washed before reuse.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Recommended storage temperature is between 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways.

-

Ventilate the area and wash the spill site after the material has been collected.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[3]

-

Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Logical Workflows

While specific, validated experimental protocols for the use of this compound are not widely published, the following logical workflows and diagrams provide a framework for its safe handling in a research setting.

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in the laboratory, from preparation to disposal.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Spill Response Decision Tree

In the event of a spill, a clear and logical decision-making process is crucial. The following diagram outlines a spill response decision tree.

Caption: A decision tree for responding to a spill of this compound.

Disposal Considerations

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous chemical waste. It should be collected in a properly labeled, sealed container and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound presents several health hazards that necessitate careful handling and adherence to strict safety protocols. While a complete toxicological profile is not yet available, the information gathered provides a strong foundation for a comprehensive risk assessment. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. It is imperative that all users of this chemical familiarize themselves with this information and consult their institution's Environmental Health and Safety (EH&S) department for any specific guidance.

References

The Rising Profile of (1,4-Dioxan-2-yl)methanol in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Scaffold for Novel Therapeutics

Introduction

(1,4-Dioxan-2-yl)methanol, a chiral heterocyclic compound, is emerging as a valuable building block in medicinal chemistry. Its unique structural features, including a flexible dioxane ring and a reactive primary alcohol, offer a versatile platform for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the current and potential applications of this compound in drug discovery, with a focus on its role in the development of antiviral, anticancer, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Core Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . The presence of a stereocenter at the C2 position of the dioxane ring means that it exists as two enantiomers, (R)- and (S)-(1,4-Dioxan-2-yl)methanol. The chirality of this starting material is a critical consideration in drug design, as the stereochemistry of the final compound often dictates its biological activity and safety profile.

Applications in Antiviral Drug Discovery

The 1,4-dioxane moiety has been identified as a key pharmacophore in the development of novel antiviral agents. Notably, research targeting the Sindbis virus (SINV), a model alphavirus, has highlighted the potential of this compound derivatives.

Mechanism of Action: The antiviral activity of these compounds is attributed to their ability to bind to a hydrophobic pocket in the viral capsid protein, thereby interfering with capsid assembly and viral budding.

Quantitative Data Summary:

| Compound | Target | Assay | EC₅₀ (µM) | Cytotoxicity (CC₅₀) | Reference |

| (R)-(1,4-Dioxan-2-yl)methanol | Sindbis Virus Replication | Virus Production Inhibition | 3.4[1] | > 1 mM (in BHK cells)[1] | [1] |

| Bisdioxane derivative | Sindbis Virus Replication | Virus Production Inhibition | 14[1] | > 1 mM (in BHK cells)[1] | [1] |

Experimental Protocols

Synthesis of (R)-(1,4-Dioxan-2-yl)methanol Derivatives:

A general synthetic scheme for the elaboration of (R)-(1,4-Dioxan-2-yl)methanol into more complex antiviral agents involves the conversion of the primary alcohol to a leaving group, such as a tosylate or iodide, followed by nucleophilic substitution with a desired linker or pharmacophore.

General Procedure for Iodination of (R)-(1,4-Dioxan-2-yl)methanol:

-

To a solution of (R)-(1,4-Dioxan-2-yl)methanol in an appropriate aprotic solvent (e.g., dichloromethane), add triphenylphosphine and imidazole.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add iodine (I₂) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired (R)-2-(iodomethyl)-1,4-dioxane.

Antiviral Activity Assay (Virus Production Inhibition):

-

Plate Baby Hamster Kidney (BHK) cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Infect the BHK cells with Sindbis virus at a predetermined multiplicity of infection (MOI).

-

Simultaneously, treat the infected cells with the various concentrations of the test compounds.

-

Incubate the plates at 37 °C in a humidified 5% CO₂ incubator for 24-48 hours.

-

Harvest the cell culture supernatant containing the progeny virus.

-

Quantify the amount of virus produced using a plaque assay or a reporter virus system (e.g., luciferase-based).

-

Calculate the EC₅₀ value, which is the concentration of the compound that inhibits virus production by 50% compared to the untreated control.

Cytotoxicity Assay:

-

Plate BHK cells in 96-well plates as described for the antiviral assay.

-

Treat the uninfected cells with serial dilutions of the test compounds.

-

Incubate the plates for the same duration as the antiviral assay.

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Synthetic and biological evaluation workflow for this compound derivatives.

Applications in Anticancer Drug Discovery

The 1,4-dioxane scaffold has also been explored as a template for the development of novel anticancer agents. The flexibility of the dioxane ring, in contrast to more rigid aromatic systems, allows for better conformational sampling and adaptation to the binding sites of cancer-related protein targets.

Potential Targets: While specific targets for this compound-based anticancer drugs are still under investigation, the broader class of dioxane derivatives has shown activity against various cancer cell lines.

Cytotoxicity of 1,4-Dioxane Derivatives: Studies have shown that certain substituted 1,4-dioxane compounds exhibit cytotoxic effects against prostate cancer cells (PC-3).

Experimental Protocols

General Synthesis of N-Arylmethyl-1,4-dioxan-2-yl)methanamine Derivatives:

-

Convert this compound to the corresponding mesylate or tosylate.

-

React the activated intermediate with a primary or secondary amine in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells (e.g., PC-3) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Logical Relationship Diagram

Caption: Logical workflow for the discovery of anticancer agents based on the this compound scaffold.

Applications in Neuroprotective Drug Discovery

The flexible 1,4-dioxane ring has been investigated as a replacement for the more rigid 1,4-benzodioxane template in the design of ligands for central nervous system (CNS) targets. This approach aims to improve the pharmacokinetic properties and receptor interaction profiles of potential neuroprotective agents.

Therapeutic Targets: Research in this area has focused on developing multitarget agents with activity at dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ) receptors, which are implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease and schizophrenia.

Experimental Protocols

Radioligand Binding Assays:

-

Prepare cell membrane homogenates from cell lines expressing the specific receptor subtype of interest (e.g., CHO cells expressing human D₂ receptors).

-

Incubate the membrane homogenates with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and various concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Diagram

Caption: Simplified signaling pathway of the D₂ dopamine receptor, a target for this compound-based neurotherapeutics.

Conclusion

This compound and its derivatives represent a promising and versatile scaffold in modern medicinal chemistry. The ability to readily synthesize a diverse range of analogs, coupled with the favorable physicochemical properties conferred by the dioxane ring, has led to the identification of potent antiviral, anticancer, and neuroprotective candidates. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting area. As our understanding of the structure-activity relationships of these compounds continues to grow, we can anticipate the emergence of novel therapeutics based on the this compound core.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-(1,4-Dioxan-2-yl)methanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1,4-Dioxan-2-yl)methanol is a chiral building block with potential applications as a chiral auxiliary in asymmetric synthesis. Its rigid dioxane backbone and the presence of a primary hydroxyl group for attachment to a prochiral substrate make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. While specific literature on the use of (S)-(1,4-Dioxan-2-yl)methanol as a chiral auxiliary is not extensively available, its structural similarity to well-established chiral auxiliaries derived from glycerol, such as (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, allows for the proposal of analogous applications and protocols.

This document provides detailed application notes and proposed experimental protocols for the use of (S)-(1,4-Dioxan-2-yl)methanol in key asymmetric reactions. The methodologies and expected outcomes are based on established procedures for structurally related chiral auxiliaries and are intended to serve as a guide for researchers exploring the potential of this compound.

Proposed Applications

Based on the reactivity of analogous chiral auxiliaries, (S)-(1,4-Dioxan-2-yl)methanol is proposed to be effective in the following asymmetric transformations:

-

Asymmetric Alkylation of Enolates: To generate chiral carboxylic acids and their derivatives.

-

Asymmetric Aldol Reactions: To synthesize enantiomerically enriched β-hydroxy carbonyl compounds.

-

Asymmetric Diels-Alder Reactions: To control the stereochemistry of cycloaddition products.

Asymmetric Alkylation of Carboxylic Acids

This protocol describes the proposed use of (S)-(1,4-Dioxan-2-yl)methanol as a chiral auxiliary for the diastereoselective alkylation of a carboxylic acid.

Experimental Workflow

Caption: Proposed workflow for asymmetric alkylation.

Detailed Protocol

Step 1: Attachment of the Chiral Auxiliary

-

To a solution of the prochiral carboxylic acid (1.0 eq.) and (S)-(1,4-Dioxan-2-yl)methanol (1.1 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the chiral ester.

Step 2: Diastereoselective Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C.

-

Slowly add a solution of the chiral ester (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq.) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated chiral ester (1.0 eq.) in a mixture of THF and water (3:1, 0.2 M).

-

Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1 M HCl to pH ~2.

-

Extract the chiral carboxylic acid with ethyl acetate.

-

The aqueous layer can be further extracted to recover the chiral auxiliary.

-

Dry the organic layer containing the product over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative.

Anticipated Results (Based on Analogy)

The following table summarizes the expected yields and diastereoselectivities for the asymmetric alkylation of propanoic acid with various alkyl halides, based on results obtained with (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol.

| Entry | Alkyl Halide (R-X) | Product | Expected Yield (%) | Expected d.e. (%) |

| 1 | Benzyl bromide | 2-Phenylpropanoic acid | 85-95 | >90 |

| 2 | Allyl bromide | Pent-4-enoic acid | 80-90 | >85 |

| 3 | Iodomethane | 2-Methylpropanoic acid | 75-85 | >80 |

Asymmetric Aldol Reaction

This protocol outlines the proposed application of (S)-(1,4-Dioxan-2-yl)methanol as a chiral auxiliary in a diastereoselective aldol reaction.

Logical Relationship of Key Steps

Caption: Logical flow of the asymmetric aldol reaction.

Detailed Protocol

Step 1: Preparation of the N-Acyl Dioxane

-

Follow the procedure described in "Asymmetric Alkylation - Step 1" to attach the desired acyl group (e.g., from propionyl chloride) to the chiral auxiliary.

Step 2: Diastereoselective Aldol Reaction

-

To a solution of the N-acyl dioxane (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C, add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq.) followed by diisopropylethylamine (DIPEA, 1.2 eq.).

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add the aldehyde (1.2 eq.) dropwise to the reaction mixture at -78 °C.

-

Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour.

-

Extract the product with DCM, wash with saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude aldol adduct by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the aldol adduct (1.0 eq.) in anhydrous diethyl ether (0.1 M) at 0 °C.

-

Add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction carefully with 1 M NaOH.

-

Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the β-hydroxy carboxylic acid.

-

Dry the organic layer, filter, and concentrate to obtain the product.

Anticipated Results (Based on Analogy)

The following table presents the expected outcomes for the aldol reaction between the propionyl derivative of the auxiliary and various aldehydes.

| Entry | Aldehyde | Product | Expected Yield (%) | Expected d.e. (%) |

| 1 | Isobutyraldehyde | 3-Hydroxy-2,4-dimethylpentanoic acid | 80-90 | >95 (syn) |

| 2 | Benzaldehyde | 3-Hydroxy-2-methyl-3-phenylpropanoic acid | 85-95 | >98 (syn) |

| 3 | Acetaldehyde | 3-Hydroxy-2-methylbutanoic acid | 75-85 | >90 (syn) |

Disclaimer

The protocols and anticipated results presented in this document are based on established methodologies for structurally analogous chiral auxiliaries. The actual performance of (S)-(1,4-Dioxan-2-yl)methanol in these reactions may vary. Researchers are encouraged to optimize reaction conditions to achieve the best results. The provided information is intended for research purposes only.

Application Note: Protocol for the Tosylation of (1,4-Dioxan-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the synthesis of (1,4-Dioxan-2-yl)methyl 4-toluenesulfonate through the tosylation of (1,4-Dioxan-2-yl)methanol. This procedure converts the primary alcohol into a tosylate, an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[1][2] The protocol details the necessary reagents, equipment, step-by-step experimental procedure, and safety precautions.

Reaction Principle

The tosylation of an alcohol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[3] The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The base serves to neutralize the hydrochloric acid (HCl) by-product generated during the reaction. This conversion of the hydroxyl group (-OH), a poor leaving group, into a tosylate group (-OTs), a very good leaving group, is achieved with retention of configuration at the carbon atom attached to the oxygen.[1][4]

Reaction Scheme: this compound + p-Toluenesulfonyl Chloride --(Pyridine)--> (1,4-Dioxan-2-yl)methyl 4-toluenesulfonate + Pyridinium hydrochloride

Materials and Equipment

A summary of the required reagents and their properties is provided in the table below.

| Reagent | Formula | Molar Mass ( g/mol ) | Role | Notes |

| This compound | C₅H₁₀O₃ | 118.13 | Starting Material | Ensure it is dry before use. |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Tosylating Agent | Should be pure and free of p-toluenesulfonic acid.[5] Corrosive and moisture-sensitive. |

| Pyridine | C₅H₅N | 79.10 | Base & Solvent | Use anhydrous grade. Toxic and flammable. Triethylamine can be used as an alternative.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Use anhydrous (dry) grade.[3][6] |

| 1.0 M Hydrochloric Acid (HCl) | HCl | 36.46 | Workup | To remove excess pyridine. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Workup | To neutralize any remaining acid. |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Workup | To remove water from the organic layer.[3] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | To dry the organic solution. Magnesium sulfate (MgSO₄) is an alternative. |

-

Round-bottom flask (flame-dried)

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for flash column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates and chamber

Experimental Protocol

This protocol is based on a 10 mmol scale of this compound. Adjust quantities as needed. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).[6]

| Reagent | Equivalents | Molar Amount (mmol) | Mass/Volume |

| This compound | 1.0 | 10.0 | 1.18 g |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 | 12.0 | 2.29 g |

| Pyridine | 1.5 | 15.0 | 1.21 mL |

| Dichloromethane (DCM) | - | - | ~20 mL |

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.18 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the alcohol is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Base Addition: Under an inert atmosphere, add anhydrous pyridine (1.21 mL, 15.0 mmol) to the cooled solution via syringe.[3]

-

Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours.[3] If TLC analysis shows incomplete conversion, the reaction can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[3][7]

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting alcohol.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of cold water.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).[3]

-

Washing: Combine the organic layers and wash successively with:

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. The product can typically be eluted with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1). The excess tosyl chloride can also be removed by reacting it with cellulosic material like filter paper.[8]

Visualized Workflows and Mechanisms

Caption: Workflow for the tosylation of this compound.

Caption: Simplified mechanism for alcohol tosylation.

Safety and Handling

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.

-

Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Dispose of chemical waste according to institutional guidelines.

References

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of (1,4-Dioxan-2-yl)methanol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of (1,4-Dioxan-2-yl)methanol as a versatile building block in the preparation of key pharmaceutical intermediates. The focus is on the synthesis of morpholine-containing structures, exemplified by a proposed synthetic route to Viloxazine, a selective norepinephrine reuptake inhibitor. Additionally, the relevance of the dioxane moiety in the context of other complex molecules, such as the Bruton's tyrosine kinase (BTK) inhibitor GDC-0834, is discussed.

Introduction

This compound is a valuable bifunctional molecule incorporating a hydrophilic 1,4-dioxane ring and a reactive primary alcohol. This unique combination makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds used in drug discovery and development. The dioxane moiety can influence the physicochemical properties of a molecule, such as solubility and metabolic stability, while the hydroxymethyl group provides a handle for diverse chemical transformations.